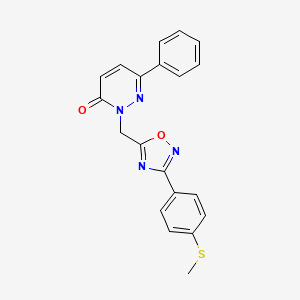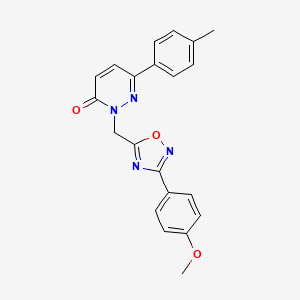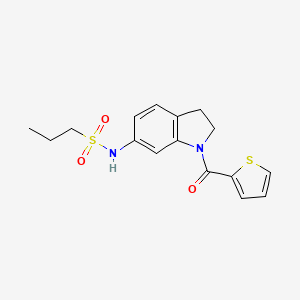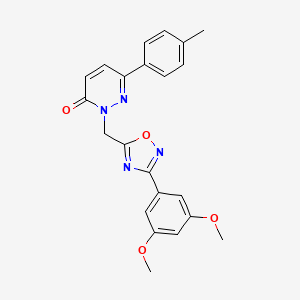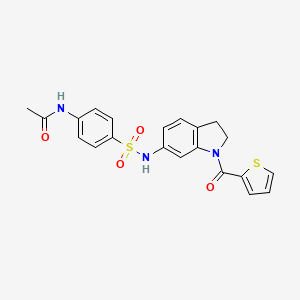![molecular formula C21H16N4O4 B3205788 2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one CAS No. 1040658-06-7](/img/structure/B3205788.png)
2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one
Übersicht
Beschreibung
The compound contains several functional groups including a benzo[d][1,3]dioxole, an oxadiazole, and a pyridazine ring. The benzo[d][1,3]dioxole group is a type of aromatic ether that is often found in various natural products and pharmaceuticals . The oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Pyridazine is a diazine with the nitrogen atoms in positions 1 and 2. It is isomeric with pyrimidine and pyrazine .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific bonds between the atoms. Single-crystal X-ray diffraction studies are often used to determine the structure of such compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzo[d][1,3]dioxole group could potentially undergo electrophilic aromatic substitution or nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of aromatic rings and polar groups could affect its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
COX Inhibition
This compound has been investigated for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes play crucial roles in the biosynthesis of prostaglandins, which are involved in various biological responses, including inflammation, pain, and fever. Specifically, the compound has shown inhibitory activity against both COX1 and COX2 enzymes . Further research could explore its therapeutic applications in pain management, inflammation control, and related conditions.
Cytotoxicity Against Cancer Cells
The same compound was evaluated for its cytotoxic effects on cervical carcinoma cells (HeLa). It exhibited significant cytotoxic activity, with the most potent compound (3e) having a CC50 value of 219 µM. Interestingly, this cytotoxicity was tenfold higher than its IC50 values against COX1 and COX2 enzymes . Investigating its mechanism of action and potential as an anticancer agent could be valuable.
Antimicrobial Properties
While not explicitly mentioned for this compound, related benzodioxole derivatives have demonstrated antimicrobial activity . Exploring its effects against bacteria, fungi, or other pathogens could be an interesting avenue for research.
Anticancer Potential
The compound’s structure suggests potential anticancer properties due to the benzodioxole moiety. Researchers could investigate its effects on various cancer cell lines and explore its mechanism of action .
Fungicidal Activity
Although not directly studied for this compound, similar benzodioxole derivatives have exhibited fungicidal activity . Investigating its effects against specific fungal strains could provide valuable insights.
Novel Drug Development
Given its unique structure, this compound could serve as a starting point for designing novel drugs. Medicinal chemists might explore modifications to enhance its selectivity, potency, and pharmacokinetic properties.
Eigenschaften
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-13-2-4-14(5-3-13)16-7-9-20(26)25(23-16)11-19-22-21(24-29-19)15-6-8-17-18(10-15)28-12-27-17/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEZJWPACBFPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3205707.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3205708.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3205713.png)

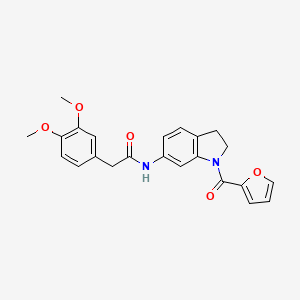

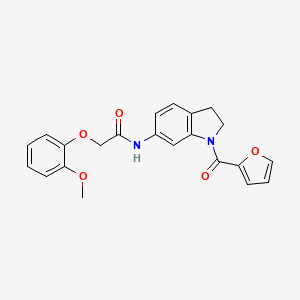
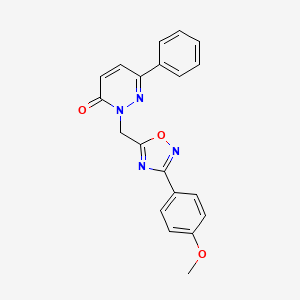
![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one](/img/structure/B3205753.png)
